
2,2-Dimethyl-propanoyloxymethyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-propanoyloxymethyl carbonochloridate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiroptical Studies
2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties exhibits cryptochirality in the ground state, which was investigated using circular dichroism signals. This study highlights its application in chiroptical studies, providing insights into the deciphering of cryptochirality in the photoexcited state via circularly polarised luminescence signals (Amako et al., 2015).
Electrochemical Applications
The complex (2,2-dimethyl-1,3-propanediaminebis(salicylideneaminato))–nickel(II), [Ni(saldMp)], was studied for its electrochemical applications, particularly in supercapacitors. The study focused on the electrochemical behavior of poly[Ni(saldMp)] modified activated carbon electrodes, revealing improvements in specific capacitance and energy density by the reversible redox reaction of poly[Ni(saldMp)] film, indicating its potential in enhancing supercapacitor performance (Gao et al., 2010).
Synthetic Chemistry
2,2-Dimethyl-1,3-dioxolane derivatives were used in the solid-phase synthesis of carbonylated peptides. This research aimed at designing an efficient method for the synthesis of carbonylated peptides, introducing a novel unnatural amino acid and analyzing the racemization of oxidized threonine. The findings provide insights into the synthesis of peptides containing D,L-Thr(O) residue, relevant for studying oxidatively modified peptides in biological systems (Waliczek et al., 2015).
Catalytic Chemistry
Research also delved into the development of a highly selective and efficient catalyst for 1,3-butadiene dimerization. A modified palladium carbene catalyst demonstrated unprecedented catalyst efficiency, indicating the potential of 2,2-dimethyl derivatives in catalyzing significant chemical transformations (Harkal et al., 2005).
Propriétés
IUPAC Name |
carbonochloridoyloxymethyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4/c1-7(2,3)5(9)11-4-12-6(8)10/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOIGCMLEMFBBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133217-74-0 |
Source


|
| Record name | 2,2-dimethyl-propanoyloxymethyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

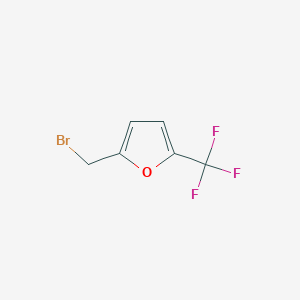
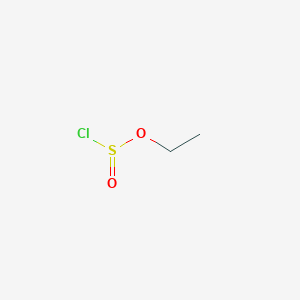

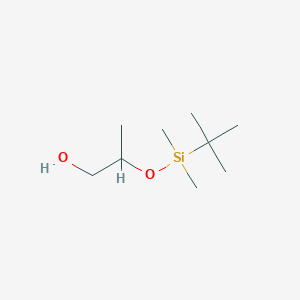
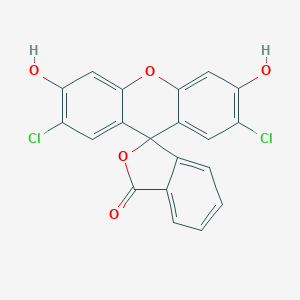
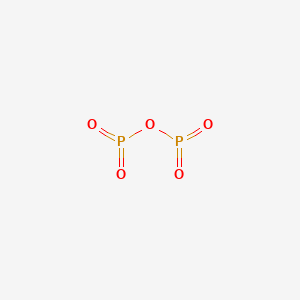
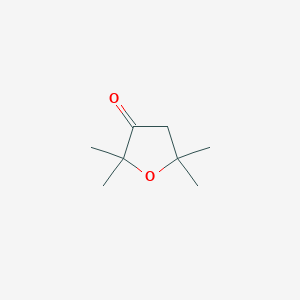
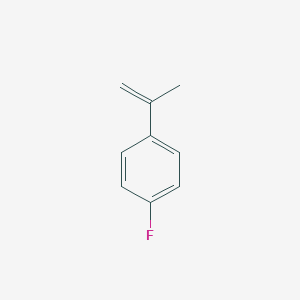

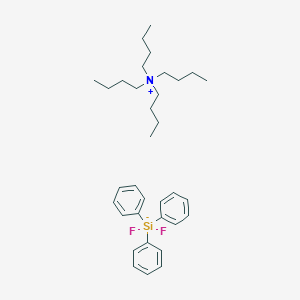
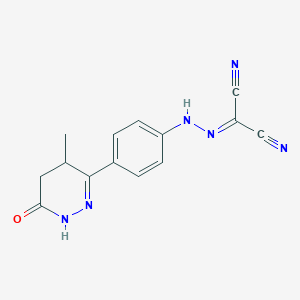

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)
